molecular formula C8H12 B14747983 Tricyclo[3.3.0.02,6]octane CAS No. 250-21-5

Tricyclo[3.3.0.02,6]octane

Cat. No.: B14747983
CAS No.: 250-21-5
M. Wt: 108.18 g/mol
InChI Key: BNYIYJWHXMAEIE-UHFFFAOYSA-N
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Description

Tricyclo[3.3.0.0²,⁶]octane (C₈H₁₂, molecular weight: 108.18 g/mol) is a highly strained tricyclic hydrocarbon characterized by a fused bicyclopentane core with a bridging ethylene group. Its unique geometry arises from three fused rings: two five-membered rings and a central bridge, resulting in significant angular strain. The compound has a CAS registry number of 250-21-5 and an IUPAC Standard InChIKey of NVNHBPOLPPDKRC-UHFFFAOYSA-N . Key thermodynamic properties include a vaporization enthalpy (ΔvapH°) of 39.1 kJ/mol (273–343 K) and a thermal isomerization activation energy of ~55.9 kJ/mol in the gas phase, as determined by first-order kinetics studies .

Preparation Methods

Tricyclo[3.3.0.02,6]octane can be synthesized from cis, cis-1,5-cyclooctadiene through mercury-sensitized photoisomerization. This method involves the use of mercury vapor to sensitize the photoisomerization process, leading to the formation of the tricyclic structure

Chemical Reactions Analysis

Tricyclo[3.3.0.02,6]octane undergoes various chemical reactions, including thermal isomerization and pyrolysis. The thermal isomerization of this compound in the gas phase at 1.5 mm pressure and temperatures ranging from 327 to 366°C is a homogeneous, first-order reaction. The major products of this reaction include 4-vinylcyclohexene, 1,3-butadiene, and 1,5-cyclooctadiene . Common reagents and conditions used in these reactions include high temperatures and controlled pressure environments.

Scientific Research Applications

Tricyclo[3.3.0.02,6]octane has been studied for its unique structural properties and its potential applications in various fields. In chemistry, it serves as a model compound for studying strained ring systems and their reactivity. Its rigid structure makes it an interesting subject for electron diffraction studies, providing insights into bond angles and interatomic distances

Mechanism of Action

The mechanism by which tricyclo[3.3.0.02,6]octane exerts its effects is primarily related to its structural rigidity and strain. The compound’s highly puckered rings and unique bond angles contribute to its reactivity and stability. The molecular targets and pathways involved in its reactions are influenced by the strain energy within the tricyclic system, which drives the isomerization and decomposition processes .

Comparison with Similar Compounds

Comparison with Similar Tricyclic C₈H₁₂ Compounds

Structural Isomers and Analogues

a. Tricyclo[3.2.1.0³,⁶]octane

  • Structure : Features a bicyclo[3.2.1] framework with a bridge between positions 3 and 4.
  • Properties : Ionization energy = 8.75 eV (photoelectron spectroscopy) .
  • Key Difference : Reduced angular strain compared to Tricyclo[3.3.0.0²,⁶]octane due to a more relaxed bridge geometry.

b. Tricyclo[4.2.0.0²,⁵]octane (anti and syn isomers)

  • Structure : Contains a bicyclo[4.2.0] core with a bridge between positions 2 and 3.
  • Properties : Vaporization enthalpy = 41.8 ± 1.7 kJ/mol (298 K), higher than Tricyclo[3.3.0.0²,⁶]octane .
  • Key Difference : Increased ring size (six-membered ring) reduces strain, enhancing thermal stability.

c. Tricyclo[3.3.0.0²,⁸]octane

  • Structure : Synthesized via 1,3-insertion reactions of carbenes, yielding a distinct bridge position (2,8) .
  • Reactivity : Forms bicyclo[3.3.0]octa-1,7-diene as a major product during decomposition, unlike Tricyclo[3.3.0.0²,⁶]octane’s isomerization to cyclooctadiene .

Heteroatom-Containing Analogues

a. 3-Oxatricyclo[3.2.1.0²,⁴]octane

  • Structure : Oxygen atom replaces a carbon in the tricyclic framework.
  • Properties : Alters polarity and reactivity; used in synthesizing insecticides and pharmaceuticals .
  • Key Difference : Oxygen introduces hydrogen-bonding capability, absent in the hydrocarbon parent compound.

b. Diazabicyclo[3.2.1]octane Derivatives

  • Structure : Nitrogen atoms incorporated into the ring system.
  • Applications : Serve as β-lactamase inhibitors and ion channel modulators due to enhanced basicity and coordination sites .

Substituent Effects

a. 2-Substituted Tricyclo[3.3.0.0³,⁷]octane Derivatives

  • Reactivity : Substituents at position 2 (e.g., bromine) induce ring contractions (five- to four-membered rings) during solvolysis, with rate enhancements up to 10⁵ .
  • Contrast : Parent Tricyclo[3.3.0.0²,⁶]octane lacks such substituent-driven rearrangements, favoring isomerization or decomposition instead .

Thermodynamic and Kinetic Data Comparison

Compound Vaporization Enthalpy (ΔvapH°, kJ/mol) Activation Energy (Isomerization, kJ/mol) Ionization Energy (eV)
Tricyclo[3.3.0.0²,⁶]octane 39.1 (273–343 K) 55.9
Tricyclo[4.2.0.0²,⁵]octane (anti) 41.8 ± 1.7 (298 K)
Tricyclo[3.2.1.0³,⁶]octane 8.75

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclo[3.3.0.0²⁶]octane, and how do reaction conditions influence yield and purity?

Methodological Answer: Tricyclo[3.3.0.0²⁶]octane is typically synthesized via cycloaddition reactions or ring-closing metathesis. For example, describes a reaction using tri-n-butyltin hydride under controlled pressure (15 mm Hg) and temperature (100°C) to produce tricyclic derivatives with 31% yield. Key factors include:

  • Catalyst selection : Radical initiators like AIBN improve reaction efficiency.
  • Temperature/pressure optimization : Higher temperatures may reduce stereochemical control but accelerate reaction rates.
  • Purification methods : Distillation or chromatography is critical for isolating pure products .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of tricyclo[3.3.0.0²⁶]octane derivatives?

Methodological Answer:

  • ¹³C NMR : Identifies bridgehead carbons (e.g., C2 and C6 in the tricyclic system) with characteristic upfield shifts due to steric strain.
  • IR spectroscopy : Detects strained C-C vibrations (~700–800 cm⁻¹) and functional groups (e.g., ketones in oxidized derivatives).
  • Mass spectrometry : High-resolution MS confirms molecular formulas, while fragmentation patterns reveal structural motifs (e.g., loss of methyl groups in substituted derivatives) .

Q. What computational methods (DFT, MD) are suitable for modeling the strain energy and conformational dynamics of tricyclo[3.3.0.0²⁶]octane?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates strain energy (~30–40 kcal/mol for similar tricyclic systems) and optimizes geometry.
  • Molecular Dynamics (MD) : Simulates thermal fluctuations in solution or solid-state environments.
  • Software tools : COMSOL Multiphysics integrates AI to predict reaction pathways and optimize synthesis conditions .

Advanced Research Questions

Q. How do substituents on tricyclo[3.3.0.0²⁶]octane influence its reactivity in Diels-Alder or oxidation reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Enhance dienophilicity in Diels-Alder reactions by lowering LUMO energy.
  • Steric effects : Bulky substituents at bridgehead positions (C2/C6) hinder nucleophilic attacks but stabilize transition states.
  • Oxidation studies : Ozonolysis selectively cleaves strained bonds, yielding diketones or carboxylic acids (see for analogous ketone derivatives) .

Q. What contradictions exist in reported thermodynamic data for tricyclo[3.3.0.0²⁶]octane, and how can experimental design resolve them?

Methodological Answer: Discrepancies in strain energy or enthalpy of formation often arise from:

  • Measurement techniques : Calorimetry vs. computational estimates.
  • Sample purity : Trace impurities (e.g., isomers) skew results.
    Resolution strategies :
  • Control experiments : Compare synthesized batches using HPLC or GC-MS.
  • Collaborative validation : Cross-reference data with independent labs using standardized protocols (e.g., ASTM methods) .

Q. How can tricyclo[3.3.0.0²⁶]octane be functionalized for applications in drug delivery or supramolecular chemistry?

Methodological Answer:

  • Click chemistry : Azide-alkyne cycloaddition introduces bioorthogonal handles for drug conjugation.
  • Host-guest systems : Functionalize with crown ethers or cyclodextrins to enhance binding affinity.
  • Biological testing : Use microbial assays (e.g., Staphylococcus aureus in ) to evaluate toxicity or biodegradability .

Q. What experimental and theoretical approaches address the stereochemical challenges in synthesizing enantiopure tricyclo[3.3.0.0²⁶]octane derivatives?

Methodological Answer:

  • Chiral catalysts : Use Ru-based complexes for asymmetric hydrogenation.
  • Chiral HPLC : Resolve enantiomers via columns with amylose or cellulose phases.
  • DFT-guided design : Predict enantiomer stability using Boltzmann distributions .

Q. Key Methodological Considerations

  • Ethical/reproducibility standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Literature integration : Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings within existing research .
  • Safety protocols : Follow GHS guidelines (e.g., H302, H315) for handling reactive intermediates .

Properties

CAS No.

250-21-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[3.3.0.02,8]octane

InChI

InChI=1S/C8H12/c1-3-6-7-4-2-5(1)8(6)7/h5-8H,1-4H2

InChI Key

BNYIYJWHXMAEIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2C1CC3

Origin of Product

United States

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